13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Overview
Description
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one is a useful research compound. Its molecular formula is C26H19N5O and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,11-dibenzyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is 417.15896025 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
The compound 3,11-dibenzyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is not directly mentioned in the available literature. However, research on related quinoline and pyrimidine compounds indicates significant scientific interest in their synthesis and potential catalytic applications. For instance, a study on the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes highlighted an environmentally benign, practical synthesis process for substituted quinolines and pyrimidines through a sequence of dehydrogenation and condensation steps. This process is notable for its high atom efficiency, selective C-C and C-N bond formations, and the generation of hydrogen and water as by-products, with up to 91% isolated yields for synthesized quinolines and pyrimidines (Mastalir et al., 2016).
Anticancer Properties
Research into the biological properties of pyrroloquinoxaline derivatives has revealed potential anticancer applications. A study focused on the green synthesis of new pyrrolo[1,2-a]quinoxalines as antiproliferative agents in GPER-expressing breast cancer cells. These compounds, inspired by known antiproliferative agents, showed promising activity against cancer cells expressing the G protein-coupled estrogen receptor 1 (GPER), indicating the viability of the pyrroloquinoxaline scaffold for developing anticancer agents (Carullo et al., 2021).
Antimicrobial and Antioxidant Activities
Another area of interest is the antimicrobial and antioxidant activities of pyrimidoquinoline derivatives. For example, the synthesis, antioxidant, and toxicological study of novel pyrimidoquinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one showed significant antioxidant activities. Among the screened compounds, some exhibited notable antioxidant activities, including radical scavenging capacity and metal chelating activity, highlighting their potential for further biological and medicinal applications (Sankaran et al., 2010).
Properties
IUPAC Name |
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O/c32-26-22-23-25(29-21-14-8-7-13-20(21)28-23)31(16-19-11-5-2-6-12-19)24(22)27-17-30(26)15-18-9-3-1-4-10-18/h1-14,17H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJIQKZZHUVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=NC5=CC=CC=C5N=C4N3CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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